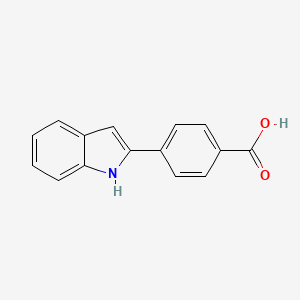

4-(1H-indol-2-yl)benzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-indol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)11-7-5-10(6-8-11)14-9-12-3-1-2-4-13(12)16-14/h1-9,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCRBJAULXKESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1h Indol 2 Yl Benzoic Acid and Its Structural Analogs

Direct Synthetic Routes to 4-(1H-indol-2-yl)benzoic Acid

Direct construction of the this compound scaffold is primarily achieved through powerful carbon-carbon bond-forming reactions and classical indole (B1671886) syntheses.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryl compounds, including this compound. These methods offer a versatile and efficient means to connect the indole and benzoic acid moieties. A notable example involves the Suzuki-Miyaura coupling, where a boronic acid derivative of one ring system is coupled with a halide or triflate of the other in the presence of a palladium catalyst and a base.

The Catellani reaction, a palladium-catalyzed norbornene-mediated cascade reaction, has also been adapted for the direct functionalization of indoles. longdom.org This method allows for the regioselective introduction of substituents at the C2 position of the indole ring, providing a pathway to precursors for 2-(1H-indol-2-yl)acetic acids, which are closely related to the target benzoic acid derivatives. longdom.org The synthesis of 2-substituted indoles from 2-alkynylanilines can be achieved in an aqueous micellar medium using palladium(II) acetate (B1210297) as a catalyst. nih.gov Furthermore, a palladium-catalyzed reaction has been utilized to effect the Fischer indole synthesis by cross-coupling aryl bromides and hydrazones. wikipedia.org

Condensation and Cyclization Protocols in Indole-Benzoic Acid Synthesis

Condensation and cyclization reactions represent a classical yet effective approach to constructing the indole ring system onto a pre-existing benzoic acid framework. One such method involves the reaction of a substituted aniline (B41778) with a suitable keto-acid derivative, followed by an acid-catalyzed cyclization to form the indole. For instance, the condensation of malonaldehyde with 2-aminobenzoic acid in methanol (B129727) under acidic conditions has been used to synthesize a new indole Schiff base derivative. uomustansiriyah.edu.iq

Another strategy involves the reaction of N-(α-ketoacyl)anthranilic acids with phenylhydrazinium chloride in boiling acetic acid, which affords 2-(indol-2-carboxamido)benzoic acids. rsc.orgresearchgate.net This reaction proceeds through a Fischer indolization mechanism. rsc.orgresearchgate.net

Fischer Indolization and Subsequent Modifications for Indole Moiety Construction

The Fischer indole synthesis is a widely used and versatile method for the preparation of indoles. wikipedia.orgbhu.ac.in This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgbhu.ac.in For the synthesis of this compound, a (4-carboxyphenyl)hydrazine could be reacted with a suitable carbonyl compound, or a phenylhydrazine (B124118) could be reacted with a 4-formylbenzoic acid derivative.

The Fischer indole synthesis can be catalyzed by a variety of Brønsted and Lewis acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.org Modifications to the classical Fischer indole synthesis have been developed to improve yields and expand the substrate scope. For example, the use of microwave irradiation can accelerate the reaction, and the use of solid-supported catalysts can simplify product purification.

Synthesis of Key Precursors for this compound Scaffold Construction

The synthesis of this compound often relies on the preparation of key precursors that are subsequently coupled or cyclized. Important precursors include substituted anilines, benzoic acids, and indole building blocks.

For palladium-catalyzed cross-coupling reactions, essential precursors are halogenated indoles (e.g., 2-bromoindole or 2-iodoindole) and 4-boronobenzoic acid, or conversely, 2-indolylboronic acid and a halogenated benzoic acid. The synthesis of these precursors often involves standard aromatic substitution reactions.

For Fischer indole synthesis, the required precursors are appropriately substituted phenylhydrazines and carbonyl compounds. For instance, 4-hydrazinobenzoic acid can be prepared from 4-aminobenzoic acid via diazotization followed by reduction.

Optimization of Reaction Parameters and Yields for this compound Production

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time.

In palladium-catalyzed reactions, the ligand coordinated to the palladium center can have a significant impact on the reaction outcome. Screening of different phosphine (B1218219) ligands is a common optimization strategy. For the synthesis of ethyl 2-(1H-indol-2-yl)acetates via a palladium-catalyzed cascade reaction, optimal conditions were found to be DMF with 0.5M H₂O as the solvent, NaHCO₃ as the base, a reaction temperature of 70°C, and a reaction time of 14 hours. longdom.org

In the Fischer indole synthesis, the choice of acid catalyst and solvent can influence the reaction rate and the formation of side products. For the synthesis of 2-(indol-2-carboxamido)benzoic acids, increasing the reaction temperature and/or time can lead to the exclusive formation of 2-indolyl-3,1-benzoxazin-4-ones as by-products. rsc.orgresearchgate.net

Strategies for Diversification and Synthesis of this compound Derivatives

The this compound scaffold serves as a versatile platform for the synthesis of a wide range of derivatives with potential biological activities. researchgate.netnih.govbohrium.comgoogle.comnih.govnih.govresearchgate.netnih.govgoogle.comnih.gov Diversification can be achieved by introducing substituents on the indole ring, the benzoic acid ring, or the nitrogen atom of the indole.

Table 1: Examples of Synthetic Strategies for this compound Derivatives

| Derivative Type | Synthetic Strategy | Key Reagents and Conditions | Reference(s) |

| Indolyl-triazolo-thiadiazoles | Condensation of 4-amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione with aromatic carboxylic acid derivatives | POCl₃ | researchgate.net |

| 1,2,3-Triazole Derivatives | Click reaction of a propargylated indole with benzoic acid azides | Copper(I) catalyst | bohrium.com |

| Amide Derivatives | Amide coupling of 4-(1H-indole-2-carboxamido)benzoic acid with amines | Coupling agents (e.g., EDC, HOBt) | nih.gov |

| Ester Derivatives | Esterification of this compound with alcohols | Acid or base catalysis | nih.gov |

| Fused Heterocycles | Intramolecular cyclization of N-(2-cyanoaryl)indoles | MeOTf | acs.org |

These strategies allow for the systematic exploration of the chemical space around the this compound core, enabling the generation of libraries of compounds for structure-activity relationship studies.

Substituent Effects on Synthetic Efficiency

The electronic and steric properties of substituents can profoundly influence the reaction rates, yields, and even the viability of a synthetic pathway. These effects are particularly prominent in key methodologies like palladium-catalyzed cross-coupling reactions and the classical Fischer indole synthesis.

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions represent a versatile and widely used approach for constructing the 2-arylindole core. acs.orgacs.org These methods generally involve the cyclization of substituted anilines or the coupling of indole precursors. The efficiency of these transformations is sensitive to the substituents on both the aniline (or indole) ring and the aryl coupling partner.

In the palladium-catalyzed synthesis of 2,3-disubstituted indoles from 2-alkynyl anilines, substrates with electron-donating groups on the aniline ring have been observed to produce slightly better yields compared to those bearing electron-withdrawing groups. mdpi.com Conversely, in certain dearomatization reactions of 2-arylindoles, substrates with an electron-withdrawing trifluoromethyl group on the indole ring resulted in a significantly lower yield (23%) compared to those with electron-donating or halogen substituents (70-86%). chemrxiv.org

Steric hindrance also plays a critical role. For instance, the synthesis of 2-aryl indoles from aryl bromides and 2-alkynyl aryl azides showed a low yield when the aryl bromide was substituted at the ortho position. mdpi.com Similarly, in couplings involving diarylacetylenes, ortho-substituents on the aryl groups of the acetylene (B1199291) negatively impacted the reaction; an ortho-fluoro group led to a moderate yield, while a more sterically hindered ortho-methyl group resulted in no product formation. chemrxiv.org

| Reaction Type | Starting Material | Substituent | Position | Effect on Efficiency | Yield |

| Pd-catalyzed cyclization | 2-(Phenylethynyl)anilines | Electron-donating | Aniline ring | Increased yield | Slightly better than EWG |

| Pd-catalyzed cyclization | 2-(Phenylethynyl)anilines | Electron-withdrawing | Aniline ring | Decreased yield | Slightly lower than EDG |

| Pd-catalyzed annulation | Aryl bromides | Methyl | Ortho | Low yield due to steric hindrance | Low |

| Pd-catalyzed dearomatization | 2-Arylindoles | Trifluoromethyl (-CF3) | 5'-position of indole | Decreased yield | 23% |

| Pd-catalyzed dearomatization | 2-Arylindoles | Fluoro, Chloro, Methoxyl | 5'-position of indole | Good to excellent yields | 70-86% |

| Pd-catalyzed dearomatization | Diarylacetylenes | Fluoro | Ortho | Moderate yield | Moderate |

| Pd-catalyzed dearomatization | Diarylacetylenes | Methyl | Ortho | Reaction failed | 0% |

EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group. Data compiled from multiple sources. mdpi.comchemrxiv.org

Fischer Indole Synthesis

The Fischer indole synthesis is a foundational method for preparing indoles from an aryl hydrazine (B178648) and a carbonyl compound. rsc.orgsci-hub.se The success of this acid-catalyzed reaction is highly sensitive to the electronic nature of substituents on the aryl hydrazine.

Computational studies have revealed that electron-donating substituents on the arylhydrazine can divert the reaction from the desired acs.orgacs.org-sigmatropic rearrangement. nih.gov Instead, they promote a competing pathway involving heterolytic N–N bond cleavage, which ultimately leads to the failure of the indolization process. nih.gov In contrast, the presence of a single methyl substituent was found to stabilize the key intermediates and transition states of the productive pathway. nih.gov The specific nature of the substituent is critical; a strongly electron-donating indolyl-substituent, for example, completely alters the reaction profile, favoring the N–N cleavage pathway and preventing indole formation. nih.gov

In tandem hydroformylation–Fischer indole synthesis sequences that produce 2,3-disubstituted indoles, the migratory aptitude of substituents becomes a key factor. Following the formation of an indolenine intermediate with a quaternary center at the 3-position, a selective rearrangement occurs. Aryl and benzyl (B1604629) substituents show a preferred tendency to migrate from the 3-position to the 2-position over standard alkyl groups. sci-hub.se

| Reaction Type | Starting Material Component | Substituent Type | Influence | Outcome |

| Fischer Indole Synthesis | Aryl hydrazine | Electron-donating | Diverts reaction to N-N bond cleavage | Reaction failure |

| Fischer Indole Synthesis | Aryl hydrazine | Methyl | Stabilizes intermediates/transition states | Promotes desired cyclization |

| Fischer Indole Synthesis | Hydrazone intermediate | Indolyl | Favors N-N bond cleavage transition state | Reaction failure |

| Tandem Hydroformylation–Fischer | Indolenine intermediate | Aryl or Benzyl | Preferred migration from C3 to C2 | Selective formation of 2-aryl/benzyl-3-alkylindole |

| Tandem Hydroformylation–Fischer | Indolenine intermediate | Alkyl | Lower migratory aptitude than aryl/benzyl | Alkyl group remains at C3 |

Data based on computational and experimental studies. sci-hub.senih.gov

Spectroscopic Characterization Techniques Applied to 4 1h Indol 2 Yl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei to provide information about the chemical environment of atoms. For 4-(1H-indol-2-yl)benzoic acid, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are crucial for a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the indole (B1671886) ring, the benzoic acid ring, and the acidic proton of the carboxyl group, as well as the N-H proton of the indole, would be expected.

The aromatic region of the spectrum would likely show a complex pattern of signals due to the protons on both the indole and benzoic acid rings. The protons on the disubstituted benzoic acid ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the indole ring would also give rise to a set of signals in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their positions on the indole nucleus. The N-H proton of the indole ring typically appears as a broad singlet, and its chemical shift can be sensitive to the solvent and concentration. The carboxylic acid proton is also expected to be a broad singlet, usually at a downfield chemical shift.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole N-H | Broad singlet | s |

| Carboxylic Acid O-H | Broad singlet | s |

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carboxyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 150 |

| Indole C2 | ~135 |

| Indole C3 | ~100 |

Note: The exact chemical shifts would need to be determined from an experimental spectrum.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to establish the connectivity of the protons within the indole and benzoic acid rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting the different fragments of the molecule, for example, by observing a correlation between a proton on the benzoic acid ring and a carbon atom on the indole ring, confirming the point of attachment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. A strong, sharp absorption band around 1700-1680 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. The N-H stretching vibration of the indole ring would typically appear as a sharp to moderately broad band around 3400-3300 cm⁻¹. Absorptions corresponding to C-H stretching of the aromatic rings would be observed around 3100-3000 cm⁻¹. In the fingerprint region (below 1500 cm⁻¹), a complex pattern of bands would arise from various bending vibrations, providing a unique fingerprint for the molecule.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxyl) | 1700-1680 | Strong, sharp |

| N-H (Indole) | 3400-3300 | Sharp to moderately broad |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C=C (Aromatic) | 1600-1450 | Bending |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain information about its structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, which can be used to determine the molecular formula. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways could include the loss of a hydroxyl group (-OH) or a carboxyl group (-COOH) from the benzoic acid moiety, as well as fragmentation of the indole ring. Analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic indole and benzoic acid systems.

Application of Other Advanced Spectroscopic Methods

Beyond the foundational techniques of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, a suite of other advanced spectroscopic methods provides deeper insights into the structural and electronic properties of this compound. These techniques, including mass spectrometry, ultraviolet-visible spectroscopy, Raman spectroscopy, and single-crystal X-ray diffraction, are crucial for comprehensive molecular characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition. For this compound (C₁₅H₁₁NO₂), the exact mass can be calculated and confirmed using high-resolution mass spectrometry (HRMS).

Table 1: Predicted Key Mass Spectrometry Data for this compound

| Feature | Description | Predicted m/z value |

|---|---|---|

| Molecular Formula | C₁₅H₁₁NO₂ | - |

| Molecular Weight | Calculated mass of the molecule | 237.26 g/mol |

| Protonated Ion [M+H]⁺ | Molecular ion with an added proton | 238 |

| Fragment 1 | Loss of a water molecule [M+H−H₂O]⁺ | 220 |

| Fragment 2 | Loss of a carboxyl group [M-COOH]⁺ | 192 |

| Fragment 3 | Benzoyl cation fragment | 105 |

| Fragment 4 | Phenyl cation fragment | 77 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum is influenced by the extent of conjugation within the molecule. Benzoic acid and its derivatives typically exhibit three characteristic absorption bands, often labeled A, B, and C researchgate.net. For benzoic acid itself, these bands appear around 194 nm, 230 nm, and 274 nm rsc.org.

The this compound molecule possesses an extended conjugated system, encompassing both the indole ring and the phenyl ring. This extensive conjugation is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to benzene or simple benzoic acid shimadzu.com. The exact position of these peaks can be influenced by the solvent and the pH of the solution, as protonation or deprotonation of the carboxylic acid group alters the electronic structure of the molecule rsc.orgnih.gov. For instance, in aqueous solutions, the deprotonated benzoate (B1203000) form at higher pH typically shows a blue shift (shift to shorter wavelengths) compared to the protonated benzoic acid form at lower pH researchgate.netnih.gov.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Neutral Solvent

| Absorption Band | Electronic Transition | Expected Wavelength Range (nm) |

|---|---|---|

| Band 1 | π → π* | ~220-240 |

| Band 2 | π → π* | ~270-290 |

| Band 3 | π → π* | >300 |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. It detects changes in the polarizability of a molecule's electron cloud during vibration. Studies on related molecules, such as 5-methoxyindole-2-carboxylic acid, have utilized Raman spectroscopy in conjunction with theoretical DFT calculations to make detailed vibrational assignments nih.gov. This approach allows for the characterization of skeletal vibrations of the fused indole ring and the vibrations of the substituent groups. For this compound, Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the aromatic rings and the C-C stretching modes that are often weak in IR spectra.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For indole-carboxylic acid derivatives, X-ray diffraction has been used to elucidate how molecules pack in the crystal lattice and to characterize the hydrogen-bonding networks involving the carboxylic acid and indole N-H groups researchgate.netmdpi.com. Research on related heterocyclic systems containing indole and benzoic acid moieties has also relied on X-ray crystallography to confirm molecular structures and analyze supramolecular assemblies mdpi.commdpi.com. For this compound, this technique could reveal the formation of hydrogen-bonded dimers through the carboxylic acid groups and further interactions involving the indole N-H group, which would be crucial for understanding its solid-state properties.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-methoxyindole-2-carboxylic acid |

Theoretical and Computational Investigations of 4 1h Indol 2 Yl Benzoic Acid Molecular Architecture

Electronic Structure Descriptors and Reactivity Prediction

Natural Bond Orbital (NBO) Analysis for Delocalization Effects

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed understanding of charge transfer and electron delocalization within a molecule. The analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their energetic significance through second-order perturbation theory. The stabilization energy (E(2)) associated with a donor-acceptor interaction is a key measure of the extent of delocalization.

In the context of 4-(1H-indol-2-yl)benzoic acid, NBO analysis elucidates the electronic interactions between the indole (B1671886) ring and the benzoic acid moiety. The primary delocalization effects are expected to arise from hyperconjugative interactions. These interactions involve the donation of electron density from the lone pair orbitals of the nitrogen atom in the indole ring and the π-orbitals of both the indole and benzene (B151609) rings into the antibonding π* orbitals of the adjacent conjugated systems.

The key interactions contributing to the electronic stability and structure of this compound are:

π → π interactions:* These occur between the filled π orbitals of the indole and benzene rings and the empty π* orbitals of the carbonyl group and the aromatic systems. This extensive π-conjugation across the molecule is a major stabilizing factor.

n → π interactions:* The lone pair (n) on the indole nitrogen atom can donate electron density to the antibonding π* orbitals of the adjacent C-C bonds and the benzoic acid ring. This interaction contributes significantly to the planarity and electronic communication between the two ring systems.

Table 1: Hypothetical NBO Analysis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| π (Indole Ring C=C) | π* (Inter-ring C-C) | High | π-conjugation |

| π (Inter-ring C-C) | π* (Benzene Ring C=C) | High | π-conjugation |

| π (Benzene Ring C=C) | π* (Carbonyl C=O) | Moderate | π-conjugation |

| n (Indole Nitrogen) | π* (Indole Ring C=C) | High | Resonance/Hyperconjugation |

| π (Indole Ring C=C) | π* (Benzene Ring C=C) | Moderate | Inter-ring delocalization |

Computational Studies on Reaction Mechanisms and Pathways Involving this compound

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. Density Functional Theory (DFT) is a prominent method used to investigate reaction pathways, transition states, and the energetics of chemical transformations involving molecules like this compound.

Studies on reaction mechanisms typically involve mapping the potential energy surface of a reaction. This process includes:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (the highest energy point along the reaction coordinate), which is crucial for determining the reaction's activation energy.

Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all positive (real) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state connects the correct species.

For this compound, computational studies could investigate various reactions, such as its synthesis (e.g., Suzuki or Heck coupling reactions), esterification at the carboxylic acid group, or electrophilic substitution on the indole or benzene rings. By calculating the free energies of all intermediates and transition states, the rate-determining step of a given reaction can be identified. These theoretical investigations can predict the most favorable reaction pathway, explain product regioselectivity, and guide the development of more efficient synthetic protocols. The trend in computational mechanistic studies is toward modeling increasingly complex systems, with a growing appreciation for the role of non-covalent interactions in directing reaction outcomes.

Molecular Modeling and Ligand-Target Interaction Predictions

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For this compound, these methods are vital for predicting its potential as a ligand for biological targets, such as proteins and enzymes, which is a cornerstone of rational drug design. The primary goal is to understand how the ligand binds to a target's active site and to predict the strength of this interaction.

The process begins with generating a 3D model of the ligand, this compound, and obtaining the structure of the target protein, typically from a repository like the Protein Data Bank (PDB). Computational tools are then used to predict the most likely binding pose of the ligand within the protein's binding pocket. This analysis reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, electrostatic interactions, and π-π stacking, that stabilize the protein-ligand complex. Understanding these interactions at an atomic level is crucial for designing new molecules with improved affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used in virtual screening to identify potential drug candidates from large libraries of small molecules. The methodology involves two main components: a search algorithm and a scoring function.

Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Algorithms like the Lamarckian Genetic Algorithm (LGA) are employed to find the most energetically favorable binding poses.

Scoring Function: After generating a potential pose, a scoring function estimates the binding affinity (or free energy of binding) for that pose. This score is used to rank different ligands and binding orientations.

For this compound, a typical docking workflow would involve preparing the 3D structure of the molecule and the target protein. The protein preparation often includes removing water molecules, adding hydrogen atoms, and defining the binding site or "grid box" for the docking calculation. Software such as AutoDock or PyRx can then be used to perform the simulation. The output provides a set of possible binding modes, ranked by their docking scores. Visualization software is then used to analyze the top-ranked poses, identifying specific amino acid residues that interact with the indole ring, the carboxylic acid group, and the phenyl ring of the ligand. These interactions are critical for the stability of the protein-ligand complex.

Table 2: Common Interactions in Protein-Ligand Docking

| Interaction Type | Description | Potential Groups on this compound |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like O, N) and another nearby electronegative atom. | Carboxylic acid (-COOH), Indole N-H |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Indole ring, Benzene ring |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Indole ring, Benzene ring |

| Electrostatic Interaction | Attractive or repulsive forces between charged or polar groups. | Carboxylate (-COO⁻) group, Polar C-N and C=O bonds |

Accurately predicting the binding affinity between a ligand and its target protein is a fundamental goal in computational drug discovery. While the scores from molecular docking provide a rapid estimation, more rigorous methods are often employed for more precise binding affinity calculations. These computational methods can be broadly categorized.

Empirical Scoring Functions: These are the most common methods used in docking. They are fast and are developed by fitting coefficients of various energy terms (e.g., van der Waals, electrostatic, hydrogen bonds, desolvation) to a training set of protein-ligand complexes with known experimental binding affinities.

Molecular Mechanics-Based Methods (MM/PBSA and MM/GBSA): The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods offer a more accurate estimation. These approaches calculate the binding free energy by combining molecular mechanics energy calculations with continuum solvation models. They are often applied as a post-processing step on snapshots taken from molecular dynamics (MD) simulations of the protein-ligand complex, which provides a more dynamic and realistic view of the binding event.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are considered the most accurate, or "gold standard," computational methods for predicting binding affinities. Based on statistical mechanics, they calculate the free energy difference between two states (e.g., a bound and unbound state, or two different ligands) by simulating a non-physical pathway that connects them. While highly accurate, these methods are computationally very expensive and are typically used in the lead optimization stage for a small number of promising candidates.

The choice of method depends on the desired balance between accuracy and computational cost, with simpler scoring functions used for initial large-scale screening and more rigorous methods like FEP reserved for refining lead compounds.

Crystal Structure Analysis and Solid State Characteristics of 4 1h Indol 2 Yl Benzoic Acid

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

A suitable single crystal, grown from a selected solvent system, would be irradiated with a monochromatic X-ray beam. The resulting diffraction pattern would be collected and analyzed to solve the crystal structure. Key crystallographic data, such as the unit cell dimensions (a, b, c, α, β, γ), crystal system (e.g., monoclinic, orthorhombic), space group, and the number of molecules in the asymmetric unit (Z'), would be determined. This fundamental data is crucial for all subsequent analyses of the compound's solid-state properties.

Table 1: Hypothetical Crystallographic Data for 4-(1H-indol-2-yl)benzoic Acid This table is a template for the data that would be obtained from an SCXRD experiment. The values are placeholders.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁NO₂ |

| Formula Weight | 237.25 g/mol |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Analysis of Intermolecular Interactions in the Crystal Lattice

The packing of molecules within the crystal lattice is governed by a network of non-covalent intermolecular interactions. Understanding these interactions is key to explaining the material's physical properties.

The this compound molecule contains key functional groups capable of forming strong hydrogen bonds: the carboxylic acid group (-COOH) and the indole (B1671886) N-H group. The carboxylic acid can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the indole N-H is a strong donor.

The aromatic indole and benzene (B151609) rings are capable of engaging in π-π stacking interactions, which are crucial for stabilizing the crystal structure. mdpi.commdpi.com Analysis would involve calculating the centroid-to-centroid distances and slip angles between adjacent aromatic rings to characterize the nature of these interactions (e.g., face-to-face or offset stacking). Centroid-centroid distances in the range of 3.3 to 3.8 Å are typically indicative of significant π-π stacking. nih.govnih.gov Weaker interactions, such as C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, would also be systematically analyzed. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Contributions

To quantitatively visualize and analyze the complex network of intermolecular interactions, Hirshfeld surface analysis would be performed. mdpi.comnih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by points where the contribution from the molecule to the total electron density is equal to the contribution from all other molecules.

By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts are highlighted as red spots, indicating regions of significant interaction, such as hydrogen bonds.

Polymorphism and Crystallization Engineering of this compound

Polymorphism is the ability of a compound to exist in more than one crystal structure. mdpi.com Different polymorphs of a substance can have distinct physical properties. Given the conformational flexibility between the indole and benzoic acid rings and the multiple hydrogen bonding sites, this compound may exhibit polymorphism.

A systematic screening for polymorphs would involve crystallization from a wide range of solvents with different polarities and under various conditions (e.g., slow evaporation, cooling crystallization, anti-solvent addition). mdpi.comrsc.org The resulting solid forms would be analyzed by techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify different crystalline phases. Crystallization engineering, potentially through the use of specific additives or co-formers, could be employed to selectively crystallize a desired polymorphic form. mdpi.commt.com For example, solvents that strongly interact with the carboxylic acid group might disrupt the common dimer synthon, leading to the formation of a different polymorph. rsc.org

Chemical Reaction Pathways and Mechanistic Elucidation for 4 1h Indol 2 Yl Benzoic Acid Transformations

Detailed Investigation of Synthetic Reaction Mechanisms

The synthesis of 4-(1H-indol-2-yl)benzoic acid and related 2-arylindoles is predominantly achieved through well-established organic reactions, most notably the Fischer indole (B1671886) synthesis and various palladium-catalyzed cross-coupling reactions. Each pathway offers a distinct mechanistic route to the target structure.

Fischer Indole Synthesis

One of the most classical and reliable methods for constructing the indole nucleus is the Fischer indole synthesis, discovered by Emil Fischer in 1883. wikipedia.orgbyjus.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and a suitable aldehyde or ketone. byjus.comthermofisher.com

For the synthesis of this compound, the likely precursors would be phenylhydrazine and 4-acetylbenzoic acid (or its corresponding keto-acid derivative).

The reaction mechanism proceeds through several key steps:

Hydrazone Formation: Phenylhydrazine reacts with the carbonyl group of 4-acetylbenzoic acid to form a phenylhydrazone. youtube.com

Tautomerization: The phenylhydrazone tautomerizes to its enamine form. byjus.com

thermofisher.comthermofisher.com-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes an irreversible thermofisher.comthermofisher.com-sigmatropic rearrangement (a type of electrocyclic reaction), which is the crucial bond-forming step, creating a new carbon-carbon bond at the ortho position of the benzene (B151609) ring. wikipedia.orgyoutube.com

Aromatization and Cyclization: The resulting diimine intermediate rearomatizes. The nucleophilic amine then attacks the imine carbon intramolecularly to form a five-membered ring, yielding an aminoindoline intermediate. byjus.com

Elimination: Finally, the elimination of an ammonia (B1221849) molecule under acid catalysis leads to the formation of the aromatic indole ring, yielding the final product. wikipedia.orgbyjus.com

Various Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be used to catalyze the reaction. wikipedia.orgorientjchem.org

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The Suzuki and Heck reactions are particularly relevant for synthesizing 2-arylindoles.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method for creating aryl-aryl bonds. acs.orgnih.gov This reaction couples an organoboron compound with an organohalide using a palladium catalyst and a base. mdpi.com To synthesize this compound, two primary routes are feasible:

Coupling of an indole-2-boronic acid derivative with 4-bromobenzoic acid.

Coupling of a 2-haloindole (e.g., 2-bromoindole) with 4-boronic acid benzoic acid.

The catalytic cycle for the Suzuki coupling generally involves three main steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the organohalide (e.g., 4-bromobenzoic acid) to form a Pd(II) species.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex, a step that is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired biaryl product is eliminated, regenerating the Pd(0) catalyst.

| Reaction Step | Description |

| Oxidative Addition | Pd(0) inserts into the C-Br bond of 4-bromobenzoic acid. |

| Transmetalation | The boronic acid's indole group replaces the halide on the Pd(II) complex. |

| Reductive Elimination | The C-C bond between the indole and benzoic acid fragments is formed, regenerating Pd(0). |

An interactive data table describing the Suzuki Coupling Catalytic Cycle.

Heck Reaction: The Mizoroki-Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com While not a direct route to this compound itself, it is a fundamental transformation for functionalizing indoles. An intramolecular Heck reaction, for example, is a powerful tool for constructing complex polycyclic indole-containing structures. chim.itlibretexts.org

The mechanism of the Heck reaction involves:

Oxidative Addition: A Pd(0) catalyst adds to the aryl or vinyl halide. wikipedia.org

Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the Pd-C bond. wikipedia.org

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. wikipedia.org

Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species. wikipedia.org

| Parameter | Typical Reagents/Conditions |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ mdpi.comamazonaws.com |

| Ligand | Phosphine (B1218219) ligands (e.g., PPh₃, CataCXium A) nih.govyoutube.com |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ nih.govmdpi.comrsc.org |

| Solvent | Dioxane, Toluene, 2-MeTHF, Water mixtures nih.govmdpi.comrsc.org |

| Temperature | Room temperature to reflux (e.g., 80-120 °C) nih.govrsc.org |

An interactive data table showing typical conditions for Palladium-Catalyzed Suzuki Coupling.

Study of Photochemical Transformations Relevant to Indole-Benzoic Acid Systems

The presence of both an indole ring and a benzoic acid moiety in the same molecule opens up unique photochemical reaction pathways. The indole nucleus can act as a photosensitizer or participate in electron transfer processes, while the benzoic acid group can undergo light-induced decarboxylation.

Recent studies have shown that N-benzoylindoles can undergo efficient photocyclization to yield indolinyl compounds. nih.gov While this compound is not an N-benzoylindole, the general principles of photo-excitation and subsequent reactions are relevant. The photochemical reactivity often stems from the properties of the molecule in its excited state. nih.gov

Key Photochemical Processes:

Excited State Formation: Upon absorption of UV light, the molecule is promoted to an excited state (e.g., a long-lived triplet state), which is more reactive than the ground state. For some indole derivatives, this can manifest as room-temperature phosphorescence. nih.gov

Photo-induced Electron Transfer (PET): The excited indole moiety can act as an electron donor. In the presence of a suitable acceptor, a redox reaction can be initiated.

Reductive Heck-Type Cyclization: In systems where an aryl halide is present, the excited indole can initiate a reductive quenching cycle, leading to the cleavage of the carbon-halide bond and subsequent radical cyclization. nih.gov

Decarboxylative Radical Reactions: Benzoic acids can undergo photo-induced decarboxylation to generate aryl radicals. acs.org This process typically requires a photoredox catalyst. The resulting aryl radical is a highly reactive intermediate that can participate in various C-C bond-forming reactions. acs.org

For a molecule like this compound, irradiation could potentially lead to competing pathways, including decarboxylation to form a 2-phenylindole (B188600) radical or reactions centered on the indole ring itself. The specific outcome would depend heavily on the reaction conditions, such as the wavelength of light, the solvent, and the presence of other reagents or catalysts.

Advanced Analytical Methodologies for the Detection and Quantification of 4 1h Indol 2 Yl Benzoic Acid

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like 4-(1H-indol-2-yl)benzoic acid. The development of a robust HPLC method necessitates careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Given the aromatic and moderately polar nature of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The choice of a C18 (octadecyl) or C8 (octyl) column is standard for such analyses, providing a hydrophobic surface for the retention of the analyte.

The mobile phase composition is a critical parameter that influences the retention and elution of the compound. A typical mobile phase for the analysis of aromatic carboxylic acids consists of a mixture of an aqueous component and an organic modifier. The aqueous phase is often buffered to control the ionization state of the carboxylic acid group, which significantly affects its retention. Acidic mobile phases, often containing small amounts of formic acid, acetic acid, or trifluoroacetic acid, suppress the ionization of the carboxyl group, leading to increased retention on the nonpolar stationary phase and improved peak shape. The organic modifier, commonly acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities.

Detection of this compound is typically achieved using a UV-Vis detector. The indole (B1671886) and benzoic acid chromophores in the molecule result in strong UV absorbance. The selection of an appropriate detection wavelength is crucial for maximizing sensitivity. Based on the UV spectra of similar indole and benzoic acid derivatives, a wavelength in the range of 220-280 nm is expected to provide a strong signal. A photodiode array (PDA) detector can be particularly useful during method development to determine the optimal detection wavelength and to assess peak purity.

A study on the simultaneous determination of various indole compounds, including indole-2-carboxylic acid and indole-5-carboxylic acid, utilized a C18 column with a gradient elution of acetonitrile and water, demonstrating the separation of these isomers. mdpi.com For the analysis of benzoic acid and its derivatives, mobile phases often consist of an acetonitrile/water mixture with an acidic modifier to control pH. uoa.grupb.ro

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Conditions | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress ionization of the carboxylic acid. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte. |

| Elution Mode | Gradient | To ensure efficient elution and separation from impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 25-30 °C | To ensure reproducible retention times. |

| Detection | UV at approx. 230 nm or 254 nm | Wavelengths where indole and benzoic acid derivatives typically show strong absorbance. uoa.gr |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, due to the low volatility and high polarity of this compound, direct analysis by GC-MS is not feasible. The presence of the carboxylic acid and the N-H group of the indole ring makes the molecule prone to strong intermolecular interactions and thermal degradation at the high temperatures required for GC analysis.

To make this compound amenable to GC-MS analysis, a derivatization step is necessary. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For carboxylic acids, common derivatization techniques include esterification to form methyl or ethyl esters, or silylation to form trimethylsilyl (B98337) (TMS) esters. The N-H group of the indole ring can also be silylated.

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents react with the active hydrogens on the carboxylic acid and indole nitrogen to replace them with a nonpolar TMS group. This process significantly reduces the polarity and increases the volatility of the molecule, allowing it to be analyzed by GC.

Once derivatized, the sample can be injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components of the sample based on their boiling points and interactions with the stationary phase of the GC column. A nonpolar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.

Following separation by GC, the analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, providing information about the molecular weight and fragmentation pattern of the derivatized compound. This data is invaluable for confirming the identity of this compound and for assessing its purity by detecting any derivatized impurities. For instance, the mass spectrum of the TMS derivative of benzoic acid is well-characterized and can be used as a reference point for interpreting the spectrum of the derivatized target compound. nih.gov

Table 2: Hypothetical GC-MS Analysis Parameters for Derivatized this compound

| Parameter | Suggested Conditions | Rationale |

| Derivatization Agent | BSTFA with 1% TMCS or MSTFA | Effective silylating agents for carboxylic acids and amines. |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | A versatile column suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS. |

| Inlet Temperature | 250-280 °C | To ensure complete vaporization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) | To achieve good separation of the analyte and any impurities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | For mass separation and detection. |

| Scan Range | m/z 50-500 | To cover the expected mass range of the derivatized molecule and its fragments. |

Development of Other Chromatographic and Electrophoretic Techniques

While HPLC and GC-MS are the most common techniques for the analysis of compounds like this compound, other chromatographic and electrophoretic methods could also be developed for its detection and quantification.

Ultra-High-Performance Liquid Chromatography (UHPLC) , a more advanced form of HPLC, utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC. A UHPLC method for this compound would follow similar principles to an HPLC method in terms of column chemistry and mobile phase selection but would offer enhanced performance.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. For this compound, an LC-MS method would not require derivatization. The compound would be separated by RP-HPLC and then detected by a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for LC-MS that is well-suited for polar molecules. LC-MS can provide definitive identification based on the accurate mass of the molecular ion and its fragmentation pattern (in MS/MS mode), and it offers very low detection limits. LC-MS methods have been successfully used for the analysis of various indole derivatives.

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. For this compound, which is an acidic compound, CE could be a viable analytical method. The separation would be based on the charge-to-size ratio of the ionized molecule. The pH of the background electrolyte would be a critical parameter to control the ionization state of the carboxylic acid group. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

Table 3: Overview of Other Potential Analytical Techniques

| Technique | Principle | Potential Advantages for this compound Analysis |

| UHPLC-UV | HPLC with smaller particle size columns and higher pressures. | Faster analysis, higher resolution, and increased sensitivity compared to HPLC. |

| LC-MS/MS | HPLC coupled with tandem mass spectrometry. | High selectivity and sensitivity, definitive identification without derivatization. |

| Capillary Electrophoresis (CE) | Separation of ions based on electrophoretic mobility. | High separation efficiency, rapid analysis, and low sample consumption. |

Future Research Directions and Unexplored Avenues for 4 1h Indol 2 Yl Benzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indole (B1671886) derivatives, including 4-(1H-indol-2-yl)benzoic acid, has traditionally relied on established methods like the Fischer indole synthesis. However, the future of its synthesis lies in the development of novel, more efficient, and sustainable methodologies that offer higher yields, use less toxic reagents, and simplify purification processes.

Key areas for future research include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure, such as the Ugi and Heck reactions for creating indol-2-ones, can significantly improve efficiency and reduce waste. researchgate.net Developing a one-pot synthesis for this compound would be a significant step forward.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthesis. This includes exploring photochemical methods, which can offer an alternative to traditional acid-catalyzed reactions like the Bischler synthesis, thereby avoiding the use of strong acids. combichemistry.com The use of less toxic and inexpensive starting materials is also a critical consideration for sustainable production. orientjchem.org

Advanced Catalysis: Research into novel catalysts, such as palladium-based systems for coupling reactions or the use of hypervalent iodine compounds, could lead to new reaction pathways with improved selectivity and milder reaction conditions. orientjchem.orggifu-pu.ac.jp

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters. Applying flow chemistry to the synthesis of this compound could enable more efficient and reproducible large-scale production.

Application of Advanced Spectroscopic and Structural Techniques

A thorough understanding of the molecular structure and electronic properties of this compound is fundamental to predicting its behavior and designing new applications. While standard techniques like NMR and IR spectroscopy are routinely used, advanced methods can provide deeper insights. researchgate.netmdpi.com

Future research will benefit from the application of:

High-Resolution Structural Analysis: Single-crystal X-ray diffraction is crucial for unambiguously determining the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.netmdpi.com This information is vital for understanding crystal packing and solid-state properties.

Advanced NMR Spectroscopy: Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are essential for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially for more complex derivatives of this compound. rsc.org

Electronic Structure Probes: Techniques like UV-Photoelectron Spectroscopy (UV-PES), combined with computational methods, can experimentally determine ionization energies and provide a detailed picture of the molecule's occupied molecular orbitals. acs.org This is critical for understanding its electronic behavior and reactivity.

Synergy with Computational Chemistry: The integration of experimental spectroscopic data with computational methods like Density Functional Theory (DFT) is a powerful approach. researchgate.netacs.org DFT can be used to calculate and predict spectroscopic properties (NMR chemical shifts, vibrational frequencies), which helps in the interpretation of experimental spectra and provides insights into the molecule's geometry, electronic distribution, and frontier molecular orbitals. researchgate.net

Below is a table summarizing the application of these advanced techniques.

| Technique | Information Provided | Relevance to this compound |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, and intermolecular interactions. | Foundational for understanding solid-state properties and for computational modeling. |

| 2D NMR Spectroscopy | Unambiguous assignment of ¹H and ¹³C NMR signals and connectivity between atoms. | Essential for structural confirmation of the compound and its future derivatives. |

| UV-Photoelectron Spectroscopy (UV-PES) | Experimental measurement of ionization energies and electronic structure. | Provides insight into molecular orbital energies, crucial for understanding reactivity and photophysical properties. |

| Density Functional Theory (DFT) | Calculation of optimized geometry, spectroscopic properties (NMR, IR), and electronic properties (HOMO/LUMO). | Complements experimental data, aids in spectral interpretation, and predicts reactivity. researchgate.net |

Integration of Machine Learning in Computational Studies of this compound

The integration of machine learning (ML) and artificial intelligence into computational chemistry is revolutionizing the process of drug discovery and materials science. For this compound, ML can significantly accelerate research by predicting properties and guiding experimental efforts.

Future avenues for exploration include:

Predictive QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models built with machine learning algorithms can predict the biological activity of novel derivatives of this compound. espublisher.com By training models on existing data for indole derivatives, it's possible to screen virtual libraries of compounds to identify promising candidates for synthesis and testing. nih.gov

Reaction Optimization: Machine learning can be used to predict the outcomes of chemical reactions, such as yield and selectivity, under different conditions. francis-press.com This can help chemists to quickly identify the optimal synthetic route for this compound and its analogues, saving time and resources.

Property Prediction: ML models can be trained to predict a wide range of physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This allows for the in silico screening of potential drug candidates to filter out those with unfavorable properties early in the discovery process.

Accelerating Quantum Chemical Calculations: Machine learning can assist in predicting the results of computationally expensive quantum chemical calculations, such as those derived from DFT. researchgate.net This can enable the rapid evaluation of molecular descriptors for large sets of molecules, which can then be used as features in QSAR or other predictive models. ias.ac.in

The table below highlights some machine learning algorithms and their potential applications in the study of indole derivatives.

| Machine Learning Model/Technique | Application | Potential for this compound |

| Random Forest (RF) | Predicting reaction selectivity and QSAR modeling. francis-press.comias.ac.in | Predicting the enantioselectivity of catalytic reactions or the biological activity of new derivatives. |

| Support Vector Machines (SVR) | Regression tasks in QSAR and property prediction. francis-press.com | Building models to predict properties like solubility or binding affinity. |

| Neural Networks (NN) | Predicting reaction outcomes and complex biological activities. francis-press.com | Developing sophisticated models for activity prediction based on complex structural features. |

| QSAR-2D | Predicting biological activity based on 2D structural features. espublisher.com | Rapidly screening virtual libraries to identify lead compounds for further investigation. |

By embracing these future research directions, the scientific community can build upon the existing knowledge of this compound, paving the way for the development of novel materials and therapeutics.

Q & A

Basic: What synthetic strategies are most effective for preparing 4-(1H-indol-2-yl)benzoic acid, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling indole derivatives with benzoic acid precursors via palladium-catalyzed cross-coupling or Friedel-Crafts alkylation. For example, derivatives with similar scaffolds (e.g., 4-{3-[(Dipropylamino)(oxo)acetyl]-1H-indol-2-yl}benzoic acid) have been synthesized with yields >85% using optimized conditions: anhydrous solvents, controlled temperatures (60–80°C), and stoichiometric ratios of reagents . Yield optimization requires monitoring reaction intermediates via TLC or HPLC and adjusting catalysts (e.g., Pd(PPh₃)₄) or bases (e.g., K₂CO₃). Lower yields in analogous hydrazone syntheses (58–70%) highlight the importance of steric and electronic effects in indole functionalization .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming regioselectivity and substituent positions. For example, indole protons typically resonate at δ 7.2–7.8 ppm, while carboxylic acid protons appear as broad singlets (~δ 12–13 ppm) .

- IR Spectroscopy: A strong absorption band near 1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch .

- LC-MS: High-resolution mass spectrometry (HRMS) coupled with LC-MS platforms (e.g., Creative Proteomics’ services) enables precise molecular weight validation and impurity profiling .

Advanced: How can computational methods elucidate the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinities. Molecular docking studies with target proteins (e.g., translocator protein) help identify key interactions, such as hydrogen bonding between the carboxylic acid group and active-site residues. For example, derivatives with alkylamino side chains (e.g., compound 14 in ) showed enhanced binding due to hydrophobic interactions . Pairing computational predictions with experimental IC₅₀ values validates SAR hypotheses .

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data for this compound class?

Methodological Answer:

- Yield Discrepancies: Compare solvent systems (polar aprotic vs. protic), catalyst loadings, and purification methods. For instance, microwave-assisted synthesis may improve yields for sterically hindered derivatives .

- Biological Activity Variability: Standardize assay conditions (e.g., cell lines, incubation times) and validate purity via HPLC (>95%). Contradictions in enzyme inhibition data (e.g., vs. 10) may arise from differences in substituent electronegativity or assay pH .

Advanced: What strategies are effective for designing this compound derivatives with improved target specificity?

Methodological Answer:

- Bioisosteric Replacement: Substitute the indole nitrogen with sulfur or oxygen to modulate electron density while retaining π-π stacking interactions .

- Side-Chain Functionalization: Introduce groups like sulfonamides () or alkylamino chains () to enhance hydrophobic or hydrogen-bonding interactions with target pockets .

- Prodrug Design: Esterify the carboxylic acid to improve membrane permeability, with enzymatic cleavage restoring activity in target tissues .

Basic: How can researchers validate the purity and stability of this compound during storage?

Methodological Answer:

- HPLC-PDA Analysis: Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to detect degradation products. Peaks with >95% area indicate high purity .

- Stability Studies: Store lyophilized samples at -20°C under inert gas (N₂ or Ar). Monitor pH-dependent stability in solution via UV-Vis spectroscopy (λmax ~270 nm for indole moieties) .

Advanced: What mechanistic insights guide the optimization of this compound’s antioxidant or enzyme inhibitory activity?

Methodological Answer:

- Radical Scavenging Assays: Use DPPH or ABTS assays to quantify antioxidant capacity. Electron-donating groups (e.g., -OCH₃) enhance radical stabilization .

- Enzyme Kinetics: Perform Lineweaver-Burk plots to determine inhibition modes (competitive vs. non-competitive). For example, sulfonamide derivatives () act as competitive inhibitors of carbonic anhydrase by mimicking the substrate’s transition state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.